molecular formula C18H11Cl2N3O2S B15059994 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

Cat. No.: B15059994
M. Wt: 404.3 g/mol
InChI Key: ISJOXNPFBGTERG-UHFFFAOYSA-N
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Description

2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide typically involves the reaction of 2,4-dichloroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or cyano groups converted to amines.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide: shares structural similarities with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and thiazolidinone functional groups

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C18H11Cl2N3O2S/c19-11-6-7-15(14(20)8-11)22-17(25)13(9-21)18-23(16(24)10-26-18)12-4-2-1-3-5-12/h1-8H,10H2,(H,22,25)

InChI Key

ISJOXNPFBGTERG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=CC=C3

Origin of Product

United States

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